molecular formula C17H17F3N2O2 B3141398 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea CAS No. 478258-80-9

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea

Cat. No.: B3141398
CAS No.: 478258-80-9
M. Wt: 338.32 g/mol
InChI Key: DSENVSORJPEBJV-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea is a synthetic organic compound with the molecular formula C17H17F3N2O2 . This compound is characterized by the presence of a trifluoromethyl group, a benzyl group, and a phenyl group attached to a urea backbone. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl isocyanate with 3,3,3-trifluoro-2-hydroxypropylamine under controlled conditions to form the desired urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of enzymatic activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-Benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-phenyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-22(11-13-7-3-1-4-8-13)16(24)21-14-9-5-2-6-10-14/h1-10,15,23H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSENVSORJPEBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(C(F)(F)F)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165295
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-80-9
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-Phenyl-N-(phenylmethyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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